molecular formula C12H16O2 B3174094 4-(3,4-Dimethoxyphenyl)-1-butene CAS No. 951891-30-8

4-(3,4-Dimethoxyphenyl)-1-butene

Cat. No. B3174094
CAS RN: 951891-30-8
M. Wt: 192.25 g/mol
InChI Key: CELZJYVGMOUCAO-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1-butene, or 4-DMPB, is a phenylbutene derivative that has been extensively studied for its various properties and applications. It is a natural product found in a variety of plant species and has been used in a variety of scientific research applications.

Scientific Research Applications

Chemical Synthesis and Functionalization

4-(3,4-Dimethoxyphenyl)-1-butene is involved in various chemical synthesis processes. For instance, Uneyama et al. (1983) detailed the electrooxidative double ene-type chlorination of related compounds, highlighting the potential utility in synthesizing functionally diverse organic molecules (Uneyama et al., 1983). Similarly, Kinjo et al. (2007) demonstrated the reactivity of a disilyne compound with butenes, leading to the formation of various products, indicating potential applications in the development of new chemical entities (Kinjo et al., 2007).

Photogeneration and Reactivity Studies

The photogeneration and reactivity of this compound-related compounds have been studied. Protti et al. (2004) investigated the photochemistry of similar compounds, leading to the generation of aryl cations, which shows potential in photoreactive synthesis (Protti et al., 2004).

Crystallography and NMR Spectroscopy

Li et al. (1996) conducted an investigation using X-ray crystallography and NMR spectroscopy on a compound structurally related to this compound. Their research provides insights into the molecular structure and bonding characteristics of such compounds (Li et al., 1996).

Catalytic Applications

Research by Escobar et al. (2015) on Lewis acid-enhanced ethene dimerization and alkene isomerization discusses the identification of catalytically active species, potentially relevant to the catalytic applications of this compound related compounds (Escobar et al., 2015).

Insect Attractant Studies

Pranowo et al. (2010) synthesized a compound similar to this compound and tested its activity as a fruit fly attractant. Their findings contribute to understanding the biological activity of such compounds in ecological contexts (Pranowo et al., 2010).

Photophysical Properties

Singh and Kanvah (2001) studied the photophysical properties of 1,2-diarylethenes, compounds related to this compound. Their work provides valuable insights into the optical properties of such compounds, which can be crucial in materials science and photonics (Singh & Kanvah, 2001).

Olefin Oligomerization and Catalysis

Janiak and Blank (2006) discussed the use of metallocene catalysts in olefin oligomerization, including processes that might involve compounds like this compound. This research provides insights into the industrial applications of such compounds in the production of higher olefins (Janiak & Blank, 2006).

properties

IUPAC Name

4-but-3-enyl-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4,7-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELZJYVGMOUCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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